2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile
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Overview
Description
“2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile” is a complex organic compound . It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine (a secondary amine), and furan. Pyrrole is colorless, but older or impure samples can appear yellow. The pyrrole ring structure is present in numerous natural products, such as heme .
Synthesis Analysis
The synthesis of pyrrole-containing compounds is a topic of interest in medicinal chemistry due to their presence in many biologically active molecules . One method involves the condensation of amines with carbonyl compounds . For example, 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile can be synthesized by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .Molecular Structure Analysis
The molecular structure of “this compound” is complex, featuring a pyrrole ring attached to a benzenecarbonitrile group via a methylene (CH2) bridge . The pyrrole ring is substituted with a methyl group and a formyl group .Chemical Reactions Analysis
Pyrrole-containing compounds can undergo a variety of chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis .Scientific Research Applications
Synthesis and Characterization
- Novel Nonsteroidal Progestrone Receptor Modulator: A compound related to 2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile was synthesized and characterized, indicating its potential use in the synthesis of novel nonsteroidal progestrone receptor modulators (Xiao Yong-mei, 2013).
Structural and Aromatic Studies
- Aromaticity of Dihetero Analogues: Research on analogues of this compound provides insights into the aromatic character of these compounds, suggesting their potential applications in chemical synthesis and materials science (M. Cyrański et al., 2001).
Reactivity and Synthetic Applications
- Nitration of Pyrrole Nitriles: The study of nitration of pyrrole nitriles, closely related to this compound, highlights its reactivity and potential application in organic synthesis (H. J. Anderson, 1959).
Chemical Sensing
- Colorimetric Sensing of Fluoride Anions: A derivative of this compound was synthesized and found to be effective in colorimetric sensing of fluoride anions (E. A. Younes et al., 2020).
Structural Analysis
- Crystal Structure Analysis: Studies involving compounds similar to this compound have provided detailed crystal structure analyses, offering insights into the molecular configuration and potential applications in crystallography (Wan-qiang Zhang, 2013).
Future Directions
The future directions for research into “2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile” and similar compounds could involve further exploration of their synthesis and potential biological activities. Given the diverse nature of pyrrole-containing compounds and their presence in many biologically active molecules, there is significant potential for future research in this area .
Properties
IUPAC Name |
2-[cyano-(5-formyl-1-methylpyrrol-2-yl)methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-18-12(10-19)6-7-15(18)14(9-17)13-5-3-2-4-11(13)8-16/h2-7,10,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRGLPSBROLBFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(C#N)C2=CC=CC=C2C#N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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